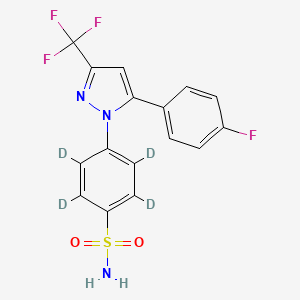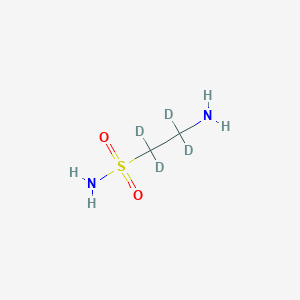
Taurinamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurinamide-d4 is a deuterated derivative of taurinamide, which is a derivative of taurine, a naturally occurring amino acid. Taurine is known for its role in various physiological processes, including bile salt formation, eye health, and cardiovascular function. This compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Taurinamide-d4 typically involves the deuteration of taurinamide. One common method is the reaction of taurine with deuterated reagents to introduce deuterium atoms into the molecule. The process may involve the use of deuterated water (D2O) or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control to ensure its suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Taurinamide-d4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is often taurine or its oxidized derivatives.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Taurinamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.
Biology: Employed in studies of taurine metabolism and its physiological roles in various organisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Taurinamide-d4 is similar to that of taurine and its derivatives. It is believed to exert its effects through various molecular targets and pathways, including:
Cell Membrane Stabilization: this compound may help stabilize cell membranes by interacting with phospholipids and proteins.
Calcium Homeostasis: It may play a role in regulating intracellular calcium levels, which is crucial for various cellular functions.
Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Taurine: The parent compound of taurinamide-d4, known for its physiological roles and therapeutic potential.
Taurolidine: A derivative of taurinamide with antimicrobial and antineoplastic properties.
Taurultam: Another derivative of taurine with similar properties.
Uniqueness of this compound: this compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. Its deuterium atoms provide a distinct advantage in tracing metabolic pathways and studying reaction mechanisms, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C2H8N2O2S |
|---|---|
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
2-amino-1,1,2,2-tetradeuterioethanesulfonamide |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 |
Clave InChI |
MVQXBXLDXSQURK-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)N)N |
SMILES canónico |
C(CS(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




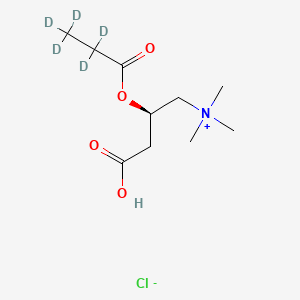
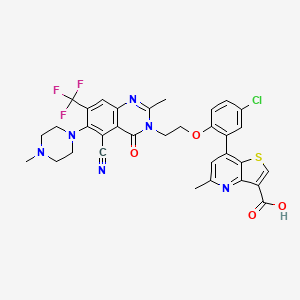
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
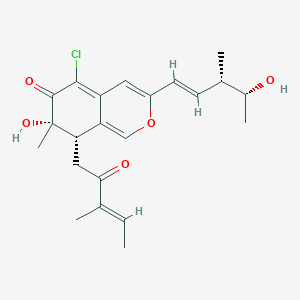
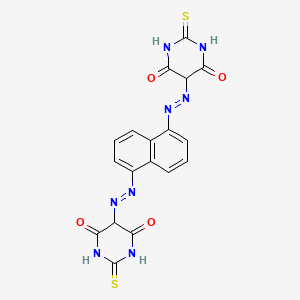
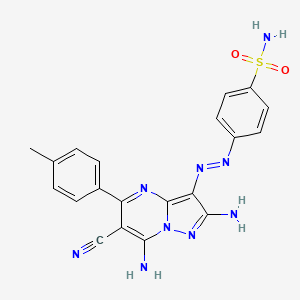
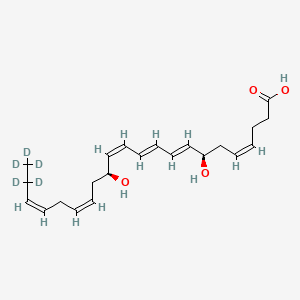


![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
